Tetraethylene Glycol-d8
CAS No.:
Cat. No.: VC0205419
Molecular Formula: C₈H₁₀D₈O₅
Molecular Weight: 202.27
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈H₁₀D₈O₅ |
|---|---|
| Molecular Weight | 202.27 |
Introduction
Chemical Structure and Isotopic Labeling
Structural Representation
The chemical structure of Tetraethylene Glycol-d8 consists of a linear chain of ethylene glycol units connected by ether linkages (-CH2-O-CH2-). The deuterium atoms are strategically incorporated into the molecule to replace specific hydrogen atoms, enhancing its utility in isotopic tracing and spectroscopic studies. The structural formula can be represented as:
This configuration ensures that the molecule retains the chemical reactivity of Tetraethylene Glycol while exhibiting distinct isotopic characteristics.
Isotopic Effects on Molecular Properties
The substitution of hydrogen with deuterium results in subtle yet significant changes in the physical properties of the compound. For instance, the bond strength between carbon and deuterium is slightly higher than that between carbon and hydrogen, leading to altered vibrational frequencies observed in infrared (IR) spectroscopy. These isotopic effects are exploited in various scientific investigations to elucidate reaction mechanisms and molecular interactions.
Synthesis of Tetraethylene Glycol-d8
General Synthetic Approach
The synthesis of Tetraethylene Glycol-d8 involves the replacement of hydrogen atoms with deuterium through chemical or catalytic methods. A common approach includes the use of deuterated reagents or solvents during the synthesis process. For example, starting materials such as ethylene oxide or ethylene glycol can be reacted with deuterated water (D2O) or other deuterium-containing compounds under controlled conditions to achieve isotopic incorporation.
Specific Synthesis Protocols
One reported method for synthesizing Tetraethylene Glycol-d8 involves the following steps:
-
Preparation of Deuterated Precursors: Ethylene glycol is first reacted with D2O in the presence of a suitable catalyst to produce partially deuterated intermediates.
-
Chain Extension: The intermediates are subjected to etherification reactions using ethylene oxide or similar reagents to extend the glycol chain while maintaining isotopic labeling.
-
Purification: The final product is purified through techniques such as distillation or chromatography to remove impurities and unreacted starting materials.
In one study, a solution containing partially deuterated ethylene glycol derivatives was treated with benzyl bromide and silver oxide to facilitate ether bond formation . The reaction mixture was then purified using flash chromatography to yield a colorless viscous liquid identified as Tetraethylene Glycol-d8.
Analytical Characterization
The synthesized product is characterized using various analytical techniques to confirm its structure and isotopic purity:
-
NMR Spectroscopy: Deuterium NMR provides information on the extent and distribution of isotopic labeling within the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the molecular weight and confirm the incorporation of deuterium.
-
Infrared Spectroscopy: IR spectra reveal shifts in vibrational frequencies due to C-D bonds compared to C-H bonds.
Physical and Chemical Properties
Basic Physical Properties
Tetraethylene Glycol-d8 shares many physical properties with its non-deuterated counterpart but exhibits slight differences due to isotopic substitution:
| Property | Value (Approximate) |
|---|---|
| Molecular Weight | ~202 g/mol |
| Boiling Point | ~315 °C |
| Melting Point | ~4 °C |
| Density | ~1.12 g/cm³ |
| Solubility | Miscible with water |
These properties make it suitable for use as a solvent or reagent in various chemical processes.
Chemical Reactivity
For instance, reactions such as oxidation or hydrolysis may proceed at slightly different rates for Tetraethylene Glycol-d8 compared to its non-deuterated analog due to differences in bond dissociation energies.
Applications in Scientific Research
Spectroscopic Studies
One of the primary applications of Tetraethylene Glycol-d8 is in spectroscopic studies, particularly NMR spectroscopy. The presence of deuterium atoms reduces background signals from hydrogen nuclei, allowing for clearer analysis of complex mixtures or reaction intermediates.
In addition to NMR, IR spectroscopy benefits from the distinct vibrational modes associated with C-D bonds, enabling researchers to study molecular interactions and dynamics more effectively.
Isotopic Tracing
Tetraethylene Glycol-d8 is used as an isotopic tracer in chemical and biological studies to track reaction pathways or metabolic processes. Its incorporation into reaction systems allows scientists to monitor changes at specific sites within a molecule without interference from naturally occurring hydrogen.
Biomedical Applications
Recent research has explored the use of polyethylene glycols (PEGs), including Tetraethylene Glycol derivatives, in biomedical applications such as drug delivery and DNA stabilization . For example, branched derivatives of Tetraethylene Glycol have been shown to stabilize G-quadruplex structures in DNA through enthalpic contributions and CH-π interactions . These findings highlight the potential for developing advanced therapeutic agents based on modified glycol compounds.
Role in Advancing Scientific Understanding
Molecular Dynamics Simulations
Tetraethylene Glycol-d8 has been employed in molecular dynamics simulations to study solvation effects and intermolecular interactions. Its unique isotopic properties provide insights into hydrogen bonding networks and solvent behavior at a molecular level.
Reaction Mechanism Elucidation
By serving as an isotopically labeled probe, Tetraethylene Glycol-d8 enables researchers to investigate reaction mechanisms with high precision. For instance, kinetic isotope effects observed during catalytic reactions can reveal details about transition states and rate-determining steps.
Environmental Studies
Isotopically labeled compounds like Tetraethylene Glycol-d8 are also used in environmental studies to trace pollutant pathways or study degradation processes under controlled conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume